molecular formula C8H15NO2 B8526639 N-(tetrahydropyran-4-ylmethyl)acetamide

N-(tetrahydropyran-4-ylmethyl)acetamide

Cat. No.: B8526639
M. Wt: 157.21 g/mol
InChI Key: CYFBRZWWWHYBKK-UHFFFAOYSA-N
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Description

N-(Tetrahydropyran-4-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a tetrahydropyran (THP) ring linked to the acetamide moiety via a methylene bridge. This compound is of interest in medicinal chemistry due to the tetrahydropyran group’s ability to enhance solubility and metabolic stability while maintaining low toxicity . It serves as a key intermediate in synthesizing more complex molecules, such as kinase inhibitors and antimicrobial agents.

The synthesis typically involves protecting hydroxylamine derivatives with THP groups (e.g., via reaction with dihydropyran and p-toluenesulfonic acid in DMF), followed by acetylation and purification via column chromatography . Its structural features, including the THP ring’s chair conformation and acetamide’s hydrogen-bonding capacity, contribute to its physicochemical properties and biological interactions.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C8H15NO2/c1-7(10)9-6-8-2-4-11-5-3-8/h8H,2-6H2,1H3,(H,9,10)

InChI Key

CYFBRZWWWHYBKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues of N-(tetrahydropyran-4-ylmethyl)acetamide, highlighting substituent variations and functional groups:

Compound Name Structural Variation Molecular Formula Key Applications/Properties References
This compound Base structure: THP + acetamide C₉H₁₅NO₂ Intermediate for kinase inhibitors
2-Amino-N-(oxan-4-ylmethyl)acetamide HCl Addition of amino group on acetamide C₉H₁₇ClN₂O₂ Enhanced solubility; peptide mimetics
2-Chloro-N-ethyl-N-(THP-4-yl)acetamide Chloro and ethyl substituents on acetamide C₉H₁₆ClNO₂ Building block for agrochemicals
N-[4-(THP-2-yloxy)phenyl]acetamide THP-ether linked to aromatic ring C₁₄H₁₇NO₃ Photostable UV filters
2-(3,4-Dimethoxyphenyl)-N-[4-(4-methoxyphenyl)-THP-4-ylmethyl]acetamide Methoxy-substituted aryl groups on THP C₂₄H₂₉NO₅ α-Amylase inhibition; antioxidant activity

Physicochemical Properties

  • Solubility : The THP group enhances water solubility compared to purely aromatic acetamides (e.g., N-(4-chlorophenyl)acetamide). For example, this compound is >10 mg/mL in aqueous buffers, whereas N-(4-iodophenyl)acetamide derivatives require organic solvents .
  • Stability : THP derivatives exhibit superior metabolic stability in liver microsomes (t₁/₂ > 120 min) compared to morpholine or piperidine analogues (t₁/₂ ~60–90 min) .

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